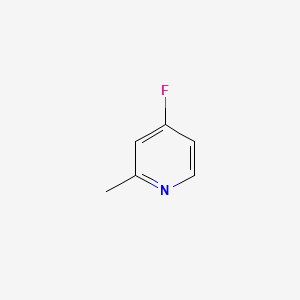

4-Fluoro-2-methylpyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a ubiquitous and privileged scaffold in the field of medicinal chemistry. researchgate.netrsc.org It is a fundamental component in a vast number of existing drug molecules, found in natural products like certain alkaloids and vitamins, and is a key precursor in the synthesis of numerous pharmaceuticals and agrochemicals. rsc.orgnih.govdovepress.com The presence of the nitrogen atom in the aromatic ring imparts unique physicochemical properties compared to its carbocyclic analog, benzene. nih.gov This includes increased water solubility, the ability to form hydrogen bonds, and a different electronic distribution, all of which can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govnih.gov

The versatility of the pyridine scaffold allows it to serve as a bioisostere for other aromatic and heterocyclic rings, enabling chemists to fine-tune molecular properties. nih.gov Several studies have demonstrated that incorporating a pyridine moiety can lead to improved metabolic stability, enhanced cellular permeability, and better binding affinity to biological targets. rsc.orgnih.gov Consequently, pyridine and its derivatives are integral to a wide array of therapeutic agents, including anticancer, antiviral, and antibacterial drugs. researchgate.netrsc.org

Role of Fluorine Substitution in Modulating Pyridine Reactivity and Properties

The introduction of fluorine atoms into organic molecules, particularly aromatic and heterocyclic systems, is a widely employed strategy in medicinal chemistry to modulate their properties. acs.orgnih.gov Fluorine, being the most electronegative element, exerts powerful electronic effects that can significantly alter the reactivity and biological activity of the parent molecule. acs.org

When substituted onto a pyridine ring, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.combohrium.com This is a critical advantage in drug design, as it can lead to improved bioavailability and a longer duration of action. Furthermore, the strategic placement of fluorine can influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, permeability, and protein binding characteristics. acs.orgbohrium.com The unique electronic nature of the carbon-fluorine bond can also lead to more favorable interactions with biological targets, potentially increasing the potency and selectivity of a drug candidate. nih.govbohrium.com

Electronic Effects of Fluorine on the Pyridine Ring System

The electronic influence of a fluorine substituent on the pyridine ring is a combination of a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. rsc.org Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond framework, a phenomenon known as the -I effect. acs.orgvulcanchem.com This inductive effect makes the entire pyridine ring more electron-deficient.

This electron deficiency has several important consequences. It can increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution reactions. vulcanchem.com This altered reactivity is a valuable tool for synthetic chemists. The position of the fluorine atom is crucial; for instance, in 4-fluoropyridine, the fluorine atom is at the para position relative to the nitrogen, which influences the electronic properties differently than a fluorine at the ortho or meta positions. rsc.org This precise tuning of the electronic landscape of the pyridine ring is a key reason for the widespread use of fluorinated pyridines in the design of functional molecules. rsc.org The addition of fluorine atoms can stabilize the π-orbitals of the pyridine ring, which can contribute to increased chemical resistance and thermal stability. nih.gov

Steric Effects of Methyl and Fluoro Groups

In addition to electronic effects, the steric profiles of substituents on the pyridine ring also play a critical role in determining molecular conformation and interactions. The fluorine atom has a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å), suggesting its steric impact is relatively small. acs.org However, this can still be significant in the crowded environment of a protein's active site.

The methyl group, being larger than a fluorine atom, exerts a more pronounced steric effect. rsc.org The presence of a methyl group can introduce steric hindrance that may influence the approach of reactants or the binding of a molecule to a receptor. rsc.orgnih.gov For example, the incorporation of a methyl group at the 4-position of a pyridine ring has been shown in some cases to be poorly tolerated, potentially causing steric repulsion with a target receptor. nih.gov The interplay between the electronic effects of the fluorine atom and the steric influence of the methyl group in a molecule like 4-fluoro-2-methylpyridine creates a unique chemical entity with specific reactivity and conformational preferences.

Overview of this compound as a Key Building Block

This compound, also known as 4-fluoro-2-picoline, has emerged as a valuable and versatile building block in organic synthesis, particularly for the construction of complex pharmaceutical intermediates. innospk.comnih.gov Its structure combines the electronic features of a fluorine atom at the 4-position with the steric and electronic influence of a methyl group at the 2-position. This specific arrangement of substituents on the pyridine ring makes it a useful precursor for creating more elaborate molecules with desired biological activities. a2bchem.com

Research Scope and Objectives Pertaining to this compound

The primary research interest in this compound stems from its utility as a versatile synthetic intermediate. The objective of studies involving this compound is often to leverage its unique combination of electronic and steric properties to construct more complex molecules with potential therapeutic applications. This includes its use in the development of kinase inhibitors and other biologically active compounds. rsc.org

The research scope encompasses the exploration of its reactivity in various chemical transformations and its application in the synthesis of novel heterocyclic scaffolds. A key objective is to understand how the specific substitution pattern of this compound influences the properties and biological activity of the final products. By utilizing this building block, researchers aim to develop more efficient and innovative synthetic pathways to access molecules that can address unmet medical needs.

Interactive Data Table for this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 766-16-5 | nih.gov |

| Molecular Formula | C6H6FN | nih.gov |

| Molecular Weight | 111.12 g/mol | nih.gov |

| Boiling Point | 128-132 °C | chemdad.com |

| Physical Form | Liquid | chemdad.com |

| Color | Colorless to pale yellow | chemdad.com |

| Solubility in Water | Slightly soluble | chemdad.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJYGRVERQVBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376480 | |

| Record name | 4-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-16-5 | |

| Record name | 4-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2 Methylpyridine and Its Precursors

Direct Fluorination Strategies

Direct fluorination involves the direct substitution of a hydrogen atom on the pyridine (B92270) ring with a fluorine atom. This approach is often challenged by the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic attack.

Electrophilic fluorination is a key method for synthesizing fluorinated pyridines. This process utilizes reagents that act as a source of an electrophilic fluorine atom.

Selectfluor®, with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used electrophilic fluorinating agent. sigmaaldrich.comwikipedia.org It is favored for its stability, ease of handling, and broad reactivity. sigmaaldrich.com In the synthesis of fluorinated pyridine derivatives, Selectfluor® can introduce a fluorine atom into an organic substrate in a single step, often with high regioselectivity. sigmaaldrich.com For instance, it has been successfully employed in the electrophilic fluorination of 1,2-dihydropyridines to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov

The efficiency and selectivity of electrophilic fluorination reactions are highly dependent on the reaction conditions. nih.gov Key parameters that are often optimized include the choice of solvent, reaction temperature, and the order of reagent addition. nih.gov

For the fluorination of 1,2-dihydropyridine precursors with Selectfluor®, acetonitrile (B52724) has been identified as the optimal solvent. nih.gov The reaction is typically conducted at a low temperature, such as 0 °C, under an inert atmosphere like argon to minimize side reactions. nih.gov Slowly adding a solution of Selectfluor® in acetonitrile to a solution of the dihydropyridine (B1217469) substrate is a common practice to control the reaction rate and improve the yield of the desired fluorinated product. nih.gov

Table 1: Optimized Reaction Conditions for Electrophilic Fluorination

| Parameter | Optimal Condition |

|---|---|

| Reagent | Selectfluor® |

| Substrate | 1,2-dihydropyridines |

| Solvent | Acetonitrile |

| Temperature | 0 °C |

| Atmosphere | Argon |

The direct fluorination of picoline isomers, such as 4-picoline, presents a more direct route to fluorinated methylpyridines. However, this method can be less selective. For example, the direct fluorination of 4-picoline with a mixture of F2/N2 has been reported to yield 2-fluoro-4-methylpyridine (B58000) as the main product, indicating that the fluorine atom preferentially substitutes at the 2-position rather than the desired 4-position. nih.gov

Electrophilic Fluorination of Pyridine Derivatives

Multistep Synthetic Routes Involving Halogenation and Fluorination

Multistep synthetic routes offer an alternative approach to producing 4-fluoro-2-methylpyridine, often providing better control over regioselectivity. These methods typically involve the initial introduction of a different halogen, such as bromine, which is then substituted with fluorine in a subsequent step.

The synthesis of 4-bromo-2-methylpyridine (B16423) is a crucial step in a multistep route to this compound. guidechem.com This bromo-derivative serves as a key intermediate that can undergo subsequent nucleophilic fluorination. medchemexpress.com

One common method for the synthesis of 4-bromo-2-methylpyridine involves the diazotization of 4-amino-2-methylpyridine (B29970) followed by a Sandmeyer-type reaction. In this process, 4-amino-2-methylpyridine is treated with sodium nitrite (B80452) in the presence of hydrobromic acid at low temperatures to form a diazonium salt, which then decomposes to yield 4-bromo-2-methylpyridine. chemicalbook.com

Table 2: Synthesis of 4-Bromo-2-methylpyridine

| Starting Material | Reagents | Key Conditions | Product | Yield |

|---|

This precursor, 4-bromo-2-methylpyridine, can then be subjected to a halogen-exchange (Halex) reaction, where the bromine atom is replaced by a fluorine atom using a fluoride (B91410) salt, to produce the final product, this compound.

Subsequent Fluorination Methods (e.g., using tetrabutylammonium (B224687) fluoride (TBAF))

Tetrabutylammonium fluoride (TBAF) serves as a common and effective reagent for nucleophilic fluorination in the synthesis of fluoroaromatic compounds. acsgcipr.org The process typically operates through a nucleophilic aromatic substitution (SNAr) mechanism, where a leaving group on the pyridine ring is displaced by a fluoride ion. acsgcipr.org

The reactivity of TBAF is highly dependent on its hydration state. Anhydrous TBAF (TBAFanh) is significantly more nucleophilic and can fluorinate primary alkyl halides, tosylates, and mesylates rapidly at or below room temperature. acsgcipr.org In contrast, the commercially available hydrated form, TBAF·xH2O, has attenuated nucleophilicity, limiting its application to highly activated substrates like nitropyridines. acsgcipr.org For less activated systems, the TBAF(t-BuOH)4 complex has been demonstrated as a more reactive alternative. acsgcipr.org When using TBAF for fluorination, competing reaction pathways, such as the formation of an aryne intermediate followed by fluorination, can sometimes occur. researchgate.net

Key Aspects of TBAF Fluorination:

| Feature | Description | Source(s) |

|---|---|---|

| Mechanism | Primarily Nucleophilic Aromatic Substitution (SNAr). acsgcipr.org | acsgcipr.org |

| Reagent Form | Anhydrous TBAF is highly reactive; hydrated forms are less so. acsgcipr.org | acsgcipr.org |

| Alternative | The TBAF(t-BuOH)4 complex offers enhanced reactivity. acsgcipr.org | acsgcipr.org |

| Side Reactions | Potential for aryne formation as a competing pathway. researchgate.net | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com In the context of this compound synthesis, these approaches focus on developing sustainable protocols and minimizing waste, particularly in the synthesis of the 2-methylpyridine (B31789) precursor.

A key development in the sustainable synthesis of 2-methylpyridines is the move from traditional batch processing to continuous flow systems. nih.govdoaj.org One such protocol involves the α-methylation of pyridines using a heterogeneous catalyst, Raney® nickel, with a primary alcohol serving as the methyl source. nih.govdoaj.orgresearchgate.netnih.gov This method is considered greener and more sustainable because it proceeds with a high degree of selectivity and efficiency, often avoiding the need for laborious purification steps. nih.govdoaj.org The utilization of recyclable catalysts and the potential for using bio-renewable solvents align with the core tenets of green chemistry. mdpi.comtandfonline.com

The continuous flow method circumvents these issues. nih.govdoaj.org By using a low-boiling-point alcohol (e.g., 1-propanol), the product can be isolated by simple solvent removal, eliminating the need for extensive work-up procedures. nih.govnih.gov This streamlined process not only reduces waste but also enhances safety, a key benefit when dealing with potentially hazardous fluorination reagents in subsequent steps. nih.govvapourtec.com

Flow Chemistry Applications in Pyridine Methylation and Fluorination

Flow chemistry has emerged as a powerful technology that provides superior efficiency and safety compared to traditional batch processing. researchgate.net Its application is particularly relevant for the synthesis of pharmaceutical intermediates, including the precursors to this compound. nih.govamt.uk The contained and controlled environment of flow reactors is especially advantageous for handling hazardous reagents often employed in fluorination reactions. vapourtec.com

Continuous flow systems have been successfully used to create 2-methylpyridines in an expedited manner. nih.govdoaj.org In a typical setup, a solution of a pyridine derivative and a primary alcohol is pumped through a heated, packed column containing Raney® nickel catalyst. nih.govresearchgate.net A key advantage of this technique is the ability to superheat solvents safely above their atmospheric boiling points using a back-pressure regulator, which dramatically accelerates the reaction rate. nih.gov This approach reduces reaction times from many hours or even days in batch processes to mere minutes. nih.govresearchgate.net The result is an expedited and highly efficient synthesis suitable for producing materials for further elaboration, such as fluorination. nih.govnih.gov

Comparison of Batch vs. Flow Methods for α-Methylation

| Parameter | Traditional Batch Method | Continuous Flow Method | Source(s) |

|---|---|---|---|

| Reaction Time | 44 - 438 hours | Significantly shorter | nih.govresearchgate.net |

| Temperature | High (reflux, ~195 °C) | High (superheated, >180 °C) | nih.govresearchgate.net |

| Work-up | Laborious acid-wash extraction | Simple solvent removal | nih.govdoaj.orgresearchgate.net |

| Waste | High (solvents, aqueous waste) | Reduced | nih.govdoaj.orgnih.gov |

| Safety | Open reflux of high-boiling liquids | Contained, pressurized system | nih.govvapourtec.com |

Achieving high regioselectivity is a critical challenge in pyridine functionalization. Many methylation methods that generate methyl radicals result in a mixture of 2-, 3-, and 4-methylpyridine (B42270) products, lacking synthetic utility. nih.gov The continuous flow process using a Raney® nickel catalyst demonstrates a high degree of selectivity, producing the α-methylated (2-methyl) pyridine derivative as the major product. nih.govdoaj.orgresearchgate.net The proposed methyl source is the C1 carbon of the primary alcohol used as the solvent. nih.govdoaj.org The high selectivity is thought to arise from either a heterogeneous catalytic mechanism on the nickel surface or a Ladenberg rearrangement, providing a reliable and robust method for synthesizing the key 2-methylpyridine precursor. nih.govresearchgate.net

Advanced Reaction Mechanisms and Reactivity Studies of 4 Fluoro 2 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at the C2 and C4 positions, as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. In 4-fluoro-2-methylpyridine, the presence of a fluorine atom at the 4-position further enhances the electrophilicity of this carbon, making it the primary site for nucleophilic attack.

The regioselectivity of nucleophilic substitution on the this compound ring is dictated by the combined electronic and steric effects of the fluorine and methyl substituents.

Fluorine Substituent (at C4): The fluorine atom exerts a powerful influence on the reaction's regioselectivity. Its high electronegativity creates a strong dipole, rendering the C4 carbon significantly electron-deficient and thus highly susceptible to nucleophilic attack. Furthermore, fluorine is an excellent leaving group in SNAr reactions. The rate of SNAr reactions for halopyridines often follows the order F > Cl > Br > I, which is contrary to the leaving group ability in SN1 or SN2 reactions. This "element effect" is attributed to the rate-determining step being the initial nucleophilic addition, which is accelerated by the strongly electron-withdrawing fluorine atom. nih.govnih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This makes the C4 position the unequivocal site of substitution.

Methyl Substituent (at C2): The methyl group at the C2 position is an electron-donating group through induction and hyperconjugation. Typically, electron-donating groups deactivate aromatic rings towards nucleophilic attack. However, in this molecule, its deactivating effect is minor compared to the potent activating effect of the ring nitrogen and the C4 fluorine. The primary role of the C2-methyl group is to sterically hinder any potential, though electronically unfavorable, attack at the adjacent C3 position. Consequently, nucleophilic attack occurs exclusively at the C4 position.

The nucleophilic substitution on this compound proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway. nih.gov

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon. This step is typically the rate-determining step of the reaction. The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken. stackexchange.com

Intermediate Stabilization: The anionic charge of the Meisenheimer complex is stabilized by resonance. The charge is delocalized over the pyridine ring, with significant resonance structures placing the negative charge on the ortho and para carbons relative to the site of attack, and crucially, on the ring nitrogen atom. stackexchange.com This delocalization onto the electronegative nitrogen is a key stabilizing factor that favors attack at the C2 and C4 positions over the C3 position. stackexchange.com

Elimination of Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context. This results in the formation of the 4-substituted-2-methylpyridine product.

This compound exhibits high reactivity with a range of nucleophiles, enabling the synthesis of diverse 4-substituted pyridine derivatives. The reactions are typically carried out under mild conditions. nih.gov

Amines (N-Nucleophiles): Reaction with primary and secondary amines leads to the formation of 4-amino-2-methylpyridine (B29970) derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activity.

Thiols (S-Nucleophiles): Thiolates, generated from thiols and a base, are potent nucleophiles that readily displace the C4-fluorine to yield 4-(alkylthio)- or 4-(arylthio)-2-methylpyridines. sci-hub.se

Alkoxides (O-Nucleophiles): Alkoxides, such as sodium methoxide or ethoxide, react efficiently to produce 4-alkoxy-2-methylpyridines. These reactions often proceed rapidly under mild heating. sci-hub.se

The table below summarizes the reactivity of halopyridines with different nucleophiles, illustrating the general conditions and outcomes applicable to this compound.

| Nucleophile Type | Example Nucleophile | General Product | Typical Conditions | Yield Range |

|---|---|---|---|---|

| O-Nucleophile | Benzyl alcohol / Base | 4-(Benzyloxy)-2-methylpyridine | NMP, Microwave Irradiation | Good to Excellent sci-hub.se |

| O-Nucleophile | Sodium phenoxide | 4-Phenoxy-2-methylpyridine | DMSO or HMPA, Microwave | Moderate to Good sci-hub.se |

| S-Nucleophile | Sodium thiophenoxide | 4-(Phenylthio)-2-methylpyridine | NMP, Microwave Irradiation | Excellent sci-hub.se |

| N-Nucleophile | Piperidine | 4-(Piperidin-1-yl)-2-methylpyridine | Methanol | High nih.gov |

Cross-Coupling Reactions Utilizing this compound Derivatives

While the C-F bond can be activated for cross-coupling under specific conditions, it is more common to first convert this compound into a derivative containing a more reactive leaving group, such as bromide, iodide, or triflate, via nucleophilic substitution. These derivatives are versatile substrates for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org Derivatives of this compound, such as 4-bromo-2-methylpyridine (B16423), are excellent substrates for these reactions, enabling the synthesis of 4-aryl- and 4-vinyl-2-methylpyridines.

The success of the Suzuki-Miyaura coupling often depends on the careful selection of the catalyst, ligand, base, and solvent system. organic-chemistry.orgresearchgate.net

Catalysts: Palladium(0) complexes are the active catalysts. Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). researchgate.net

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Ligands range from simple triphenylphosphine (PPh₃) to more sophisticated Buchwald-type biaryl phosphines that allow for high catalyst turnover and coupling of challenging substrates. organic-chemistry.org

Bases: A base is required to activate the organoboron species in the transmetalation step. libretexts.org Inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₃PO₄ are frequently used. researchgate.net

The following table details representative conditions for Suzuki-Miyaura couplings involving pyridine derivatives.

| Pyridine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chloro-2-methylpyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| 4-Bromo-2-methylpyridine | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 92 |

| 2-Methyl-4-pyridyl triflate | 2-Thiopheneboronic acid | PdCl₂(dppf) | Na₃PO₄ | Dioxane/H₂O | 100 | 74 researchgate.net |

Besides the Suzuki-Miyaura reaction, derivatives of this compound are valuable precursors for other palladium-catalyzed transformations.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.uk It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine. soton.ac.ukresearchgate.net This method is used to synthesize 4-alkynyl-2-methylpyridines, which are important building blocks in medicinal chemistry and materials science. soton.ac.uk

Buchwald-Hartwig Amination: This is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. It provides a direct route to synthesize 4-amino-2-methylpyridine derivatives that might be difficult to access through direct SNAr reactions, especially with less nucleophilic amines.

Stille Coupling: This reaction involves the coupling of an organic halide with an organotin compound, catalyzed by palladium. While effective, the toxicity of the organotin reagents and byproducts has led to a preference for other methods like the Suzuki-Miyaura coupling.

The table below provides an overview of conditions for the Sonogashira coupling of related halopyridines.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Base / Solvent | Yield (%) |

|---|---|---|---|---|---|

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 92 soton.ac.uk |

| Sonogashira | 4-Chloro-pyrido[1,2-e]purine | Phenylacetylene | Pd(OAc)₂ / Xantphos / CuI | K₂CO₃ / Acetonitrile (B52724) | 84 researchgate.net |

Electrophilic Aromatic Substitution on Substituted Pyridines

The pyridine ring, due to the presence of the electronegative nitrogen atom, is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.org The nitrogen atom deactivates the ring by withdrawing electron density, making it less nucleophilic. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack. quimicaorganica.org Consequently, electrophilic substitution on pyridine typically requires harsh reaction conditions and proceeds to give the 3-substituted product, as attack at the 2- and 4-positions leads to energetically unfavorable resonance structures where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com

In the case of this compound, the reactivity and regioselectivity of EAS are influenced by the competing effects of the methyl and fluoro substituents. The methyl group at the 2-position is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation, which would be expected to direct electrophiles to the ortho and para positions (positions 3, 5, and 6). Conversely, the fluorine atom at the 4-position is a deactivating group due to its strong inductive electron-withdrawing effect, yet it is considered an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

The interplay of these electronic effects dictates the position of electrophilic attack. For instance, the nitration of this compound has been reported to yield 2-fluoro-4-methyl-5-nitropyridine. nih.gov This outcome suggests that the directing effect of the activating methyl group, which favors substitution at the 5-position (ortho to the methyl group), in combination with the para-directing effect of the fluorine atom, overcomes the deactivating nature of the fluorine and the inherent unreactivity of the pyridine ring. The electrophile attacks the position that is most activated and leads to the most stable carbocation intermediate.

Oxidation and Reduction Reactions of the Pyridine Nucleus

The pyridine nucleus of this compound can undergo both oxidation and reduction reactions, targeting either the nitrogen atom or the aromatic ring.

Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, typically with peroxy acids, to form the corresponding N-oxide. Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines as they can facilitate electrophilic substitution at the 4-position. nih.gov While specific studies on the N-oxidation of this compound are not prevalent in the searched literature, the general reactivity of pyridines suggests that this transformation is feasible. The resulting this compound N-oxide would have altered reactivity and could be a precursor for further functionalization. Additionally, the methyl group at the 2-position can be oxidized under certain conditions, although this typically requires strong oxidizing agents.

Reduction: The pyridine ring of this compound can be reduced to the corresponding piperidine derivative through catalytic hydrogenation. The hydrogenation of fluorinated pyridines is a valuable method for the synthesis of fluorinated piperidines, which are important motifs in medicinal chemistry. acs.org The reduction typically proceeds with high stereoselectivity, yielding cis-substituted piperidines. acs.org Various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can be employed for this transformation, often under acidic conditions to activate the pyridine ring towards reduction. acs.orgliverpool.ac.uk

Partial reduction of the pyridine ring to dihydropyridine (B1217469) derivatives is also possible using reagents like sodium borohydride or through Birch reduction conditions. nih.govacs.orgrsc.org The regioselectivity of the reduction (1,2- vs. 1,4-dihydropyridine) can be influenced by the substituents on the pyridine ring and the reaction conditions. rsc.org

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and reaction mechanisms of organic molecules, including substituted pyridines. emerginginvestigators.org These methods provide insights into the electronic structure, stability of intermediates, and transition state energies, which are crucial for elucidating reaction pathways. emerginginvestigators.org

Density Functional Theory (DFT) Studies on Reactivity

DFT calculations allow for the investigation of various molecular properties that govern the reactivity of this compound. By modeling the molecule and its potential reaction pathways, researchers can gain a deeper understanding of its chemical behavior.

The electron density distribution in this compound, as can be predicted by DFT calculations, is a key factor in determining its reactivity towards electrophiles and nucleophiles. The electronegative fluorine atom at the 4-position significantly influences the electron density, withdrawing it from the ring through its inductive effect. The methyl group at the 2-position, being electron-donating, counteracts this effect to some extent.

Frontier Molecular Orbital (FMO) theory is a powerful concept within DFT for predicting chemical reactivity. wikipedia.orglibretexts.org The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to act as a nucleophile. In electrophilic aromatic substitution, the HOMO of the pyridine ring interacts with the LUMO of the electrophile. The energy and localization of the HOMO can indicate the most likely site of electrophilic attack. For this compound, the HOMO is expected to have significant electron density on the carbon atoms, particularly at positions that are activated by the methyl group and not strongly deactivated by the fluorine atom. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy unoccupied orbital and relates to the molecule's ability to act as an electrophile. In nucleophilic aromatic substitution, the LUMO of the pyridine ring interacts with the HOMO of the nucleophile. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The presence of the electron-withdrawing fluorine atom in this compound is expected to lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack compared to unsubstituted pyridine. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest energy orbital containing electrons; indicates nucleophilic character. |

| LUMO | -1.2 | Lowest energy orbital without electrons; indicates electrophilic character. |

| HOMO-LUMO Gap | 7.3 | Energy difference between HOMO and LUMO; relates to chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

DFT calculations can be used to quantify the activation energies of different reaction pathways, thereby predicting reaction rates and regioselectivity. By calculating the energies of the transition states for electrophilic attack at different positions on the this compound ring, one can determine the most favorable reaction pathway.

The substituent effects of the methyl and fluoro groups can be quantitatively assessed. The calculations can model how these groups stabilize or destabilize the carbocation intermediates formed during electrophilic aromatic substitution. This allows for a more precise prediction of the directing effects of these substituents than can be achieved through simple resonance and inductive effect arguments alone.

Kinetic Profiling and Mechanistic Investigations

While specific kinetic studies on reactions involving this compound are not widely available in the reviewed literature, computational methods can provide valuable insights into the kinetics and mechanisms of its reactions. By mapping the potential energy surface for a given reaction, it is possible to identify the rate-determining step and elucidate the detailed mechanism.

For example, in an electrophilic nitration reaction, DFT calculations could be used to model the formation of the nitronium ion, its approach to the pyridine ring, the formation of the sigma complex (Wheland intermediate) at each possible position, and the final deprotonation step to restore aromaticity. The calculated energy barriers for each step would provide a kinetic profile of the reaction, allowing for a comparison of the rates of substitution at different positions. Such studies would be invaluable in confirming the experimentally observed regioselectivity and providing a deeper, quantitative understanding of the underlying electronic factors.

Derivatization Strategies and Functionalization of 4 Fluoro 2 Methylpyridine

Alkylation and Arylation Methods

Alkylation and arylation are fundamental carbon-carbon bond-forming reactions that add hydrocarbon groups to the pyridine (B92270) ring. These methods are essential for building molecular complexity.

A significant challenge in pyridine chemistry is controlling the position of substitution (regioselectivity). Recent advancements have led to powerful, transition-metal-free methods for the regiodivergent alkylation of pyridines. researchgate.netresearchgate.net One such strategy employs 1,1-diborylalkanes as the alkylating agent, where the regioselectivity is controlled by the choice of an alkyllithium activator. researchgate.netrsc.org

By selecting a specific alkyllithium reagent, it is possible to direct the alkyl group to either the C4 or C2 position of the pyridine ring. researchgate.netresearchgate.net Mechanistic studies suggest that the structure of the alkyllithium activator cluster dictates the reaction's outcome; tetrameric clusters favor C4-alkylation, while dimeric clusters promote C2-alkylation. researchgate.netrsc.org This method's ability to selectively functionalize either the C2 or C4 position from a common precursor represents a powerful tool for creating diverse molecular structures. researchgate.netresearchgate.net

Table 1: Conditions for Regiodivergent Alkylation of Pyridines

| Target Position | Activator | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| C4-Alkylation | Methyllithium (MeLi) | 1,2-Dimethoxyethane (DME) | 80 °C | Moderate to Good | researchgate.netrsc.org |

| C2-Alkylation | sec-Butyllithium (s-BuLi) | Tetrahydrofuran (THF)/Toluene | 80 °C | Moderate to Good | researchgate.netrsc.org |

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry that involves modifying complex, often drug-like, molecules in the final steps of a synthetic sequence. wikipedia.orgnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis for each new derivative. wikipedia.orgresearchgate.net

The pyridine moiety is a common feature in many biologically active compounds. nih.govnih.gov Methods that allow for the direct and selective C-H functionalization of the pyridine core are highly advantageous for LSF. nih.gov The regiodivergent alkylation techniques are well-suited for LSF, enabling the introduction of diverse alkyl groups onto complex pyridine-containing scaffolds. researchgate.netresearchgate.net This capability accelerates the drug discovery process by providing a modular and efficient way to explore chemical diversity and optimize molecular properties. wikipedia.orgnih.gov

Introduction of Diverse Functional Groups

Beyond C-C bond formation, the introduction of heteroatoms and other functional groups onto the 4-fluoro-2-methylpyridine skeleton is essential for modulating its electronic and steric properties.

Further halogenation of the this compound ring can provide valuable intermediates for cross-coupling reactions and other transformations. While direct halogenation of the electron-deficient pyridine ring can be challenging, various methods have been developed. The existence of compounds such as 2-Bromo-3-fluoro-4-methylpyridine and 4-Chloro-3-fluoro-2-methylpyridine confirms that halogenation at the C3 position is synthetically accessible. Additionally, literature reports the preparation of 2-fluoro-3-iodo-5-methylpyridine from 2-fluoro-4-methylpyridine (B58000), suggesting that directed metallation followed by quenching with an iodine source is a viable strategy for functionalizing the C3 position. nbinno.com

The methyl group at the C2 position serves as a handle for a variety of functionalization reactions.

Halogenation: The methyl group can be halogenated to provide reactive intermediates. For instance, 2-fluoro-4-methylpyridine can be converted to 2-fluoro-4-(iodomethyl)pyridine. nbinno.com General methods for the side-chain chlorination of 2-chloro-methylpyridines using chlorine radicals have also been established and are applicable to related structures.

Hydroxylation and Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. A common transformation is the oxidation of the methyl group to a carboxylic acid, yielding the corresponding picolinic acid derivative. This can be achieved using strong oxidizing agents like potassium permanganate. A more direct route to hydroxymethylated pyridines involves a photoredox method starting from pyridine N-oxides, which can be synthesized from the parent pyridine. For example, 2-fluoro-4-methylpyridine can be used to prepare 2-fluoro-4-pyridinemethanol. nbinno.com

Sulfonylation: While direct sulfonylation of the methyl group is less common, the pyridine ring itself can be sulfonylated. A base-mediated approach for the direct, C4-selective sulfonylation of pyridine involves activation with triflic anhydride followed by the addition of a sulfinic acid salt. This highlights a method for ring functionalization rather than direct methyl group derivatization.

N-Functionalization of Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for a range of functionalization reactions, primarily through N-oxidation and N-alkylation to form pyridinium salts.

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of reactions and enabling unique functionalization pathways, such as the hydroxymethylation of the adjacent methyl group. A common reagent for this oxidation is m-chloroperoxybenzoic acid (m-CPBA).

N-Alkylation: The pyridine nitrogen can act as a nucleophile, reacting with alkyl halides or other electrophiles to form quaternary pyridinium salts. For example, reaction with an alkyl bromide in a suitable solvent leads to the formation of the corresponding N-alkylpyridinium bromide. These salts are often used to activate the pyridine ring for subsequent reactions or to introduce a permanent positive charge, which can be useful in various applications, including the development of ionic liquids and biologically active molecules.

Table 2: Summary of Derivatization Strategies

| Position | Reaction Type | Example Reagents/Conditions | Product Type |

|---|---|---|---|

| C4/C2-Ring | Alkylation | 1,1-diborylalkanes, MeLi or s-BuLi | C-Alkylated Pyridine |

| C3-Ring | Halogenation | Directed lithiation then I2 | Halogenated Pyridine |

| C2-Methyl | Halogenation | Radical initiators, Cl2 | Chloromethyl Pyridine |

| C2-Methyl | Hydroxylation | From N-oxide via photoredox catalysis | Hydroxymethyl Pyridine |

| Nitrogen | N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-Oxide |

| Nitrogen | N-Alkylation | Alkyl halides (e.g., R-Br) | N-Alkylpyridinium Salt |

Synthesis of N-Fluoropyridinium Salts

N-Fluoropyridinium salts are a class of stable, easy-to-handle, and widely applicable electrophilic fluorinating agents. orgsyn.orgeurekaselect.com The general synthesis of these salts from pyridine precursors, such as this compound, involves the direct fluorination of the pyridine nitrogen. This process yields a highly reactive N-F moiety.

The primary methods for synthesizing stable N-fluoropyridinium salts involve the reaction of a corresponding pyridine derivative with diluted fluorine gas (typically 10% F₂/N₂) in the presence of a source for a non-nucleophilic counter-anion. eurekaselect.comnih.gov This can be achieved through a stepwise or a one-step process.

Stepwise Method: This approach first involves the low-temperature fluorination of the pyridine derivative to form an unstable pyridine·F₂ complex. This intermediate is then treated with a salt, acid, or silyl derivative containing a non-nucleophilic anion (like triflate, OTf⁻) to yield the stable, often crystalline, N-fluoropyridinium salt. nih.gov

One-Step Method: In this more direct process, the pyridine derivative is fluorinated with F₂/N₂ in the presence of a suitable salt, such as sodium triflate, in a solvent like acetonitrile (B52724) at low temperatures. nih.gov

These methods are broadly applicable to a range of substituted pyridines, allowing for the synthesis of N-fluoropyridinium salts with varied properties. orgsyn.orgeurekaselect.com The choice of counter-anion (e.g., trifluoromethanesulfonate, tetrafluoroborate, hexafluorophosphate) and the substituents on the pyridine ring are crucial as they modulate the stability and reactivity of the resulting salt. orgsyn.org

| Synthesis Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Stepwise Method | Formation of an unstable pyridine·F₂ complex followed by counter-anion exchange. | Pyridine derivative, 10% F₂/N₂, Salt/Acid with non-nucleophilic anion (e.g., NaOTf). | nih.gov |

| One-Step Method | Direct fluorination of the pyridine in the presence of a counter-anion source. | Pyridine derivative, 10% F₂/N₂, Salt with non-nucleophilic anion (e.g., NaOTf). | nih.gov |

| Zwitterionic Salt Synthesis | Fluorination of corresponding pyridinium-2-sulfonates. | Pyridinium-2-sulfonate, 10% F₂/N₂. | nih.gov |

Reactivity of N-Fluoropyridinium Salts

N-Fluoropyridinium salts are primarily utilized as electrophilic fluorinating agents, capable of transferring a fluorine atom to a wide range of nucleophilic substrates. eurekaselect.comrsc.org Their reactivity can be precisely tuned by altering the electronic properties of the substituents on the pyridine ring. orgsyn.org Electron-withdrawing groups on the ring increase the electrophilicity of the N-F bond, resulting in a more powerful fluorinating agent, while electron-donating groups yield milder reagents. orgsyn.orgnih.gov

This variability in fluorinating power allows for the selective fluorination of a diverse array of organic compounds under mild conditions. orgsyn.orgeurekaselect.com Substrates that can be successfully fluorinated include carbanions, enol silyl ethers, vinyl acetates, alkenes, sulfides, and aromatic rings. orgsyn.orgrsc.org The choice of reagent is critical; highly reactive substrates like carbanions can be fluorinated with less powerful reagents, minimizing side reactions, whereas less reactive substrates such as aromatic rings require more potent N-fluoropyridinium salts. orgsyn.org

Beyond fluorination, the chemistry of N-fluoropyridinium salts also includes transformations such as carbenoid-like behavior and cine-/tele-substitution reactions. rsc.orgnih.gov

| Substrate Class | Example Substrate | General Product | Reference |

|---|---|---|---|

| Carbanions | Sodium salt of diethyl malonate | Diethyl fluoromalonate | orgsyn.org |

| Silyl Enol Ethers | 1-(Trimethylsilyloxy)cyclohexene | 2-Fluorocyclohexanone | orgsyn.org |

| Aromatics | Phenol | o/p-Fluorophenol | orgsyn.org |

| Sulfides | Thioanisole | α-Fluoromethyl phenyl sulfide | orgsyn.org |

| Alkenes | Styrene | Vicinal difluoro compound (via intermediate) | orgsyn.org |

Derivatization for Analytical and Biological Applications

The derivatization of analytes is a key strategy for improving performance in analytical chemistry, particularly in mass spectrometry. Pyridinium salts, formed from precursors like this compound, can act as powerful derivatization agents that introduce a permanent positive charge onto target molecules, significantly enhancing their detection sensitivity.

Enhancing Detection Sensitivity in Mass Spectrometry

In liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), the ionization efficiency of an analyte is a critical factor determining the sensitivity of the analysis. shimadzu-webapp.eunih.gov Many biologically important molecules, such as short-chain fatty acids, peptides, and steroids, exhibit poor ionization, leading to challenges in their detection at low concentrations. nih.govnih.gov

Chemical derivatization with a reagent that introduces a permanently charged group can overcome this limitation. Pyridinium-based reagents are highly effective for this purpose. nih.gov For instance, pyrylium salts react selectively with primary amino groups (e.g., the ε-amino group of lysine in peptides) to form stable pyridinium salts with a fixed positive charge. shimadzu-webapp.eu This "charge-tagging" strategy dramatically increases the ionization efficiency of the derivatized peptide, allowing for detection at the attomole level. shimadzu-webapp.euresearchgate.net

Similarly, reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) are used to derivatize hydroxyl groups. nih.gov This approach has been successfully applied to the analysis of vitamin D metabolites, where derivatization converts the neutral hydroxyl groups into cationic N-methylpyridyl ether salts, leading to a significant increase in detection sensitivity in LC-MS/MS analysis. nih.gov Another reagent, N-(4-aminomethylphenyl)pyridinium (AMPP), is used to derivatize carboxylic acids, converting them into cationic amides and improving detection sensitivity by 10- to 20-fold. nih.gov

The benefits of this strategy include:

Increased Ionization Efficiency: The permanent positive charge eliminates the reliance on in-source protonation, leading to a much stronger signal. shimadzu-webapp.eunih.gov

Improved Fragmentation: The charged tag can direct fragmentation in tandem MS (MS/MS) experiments, producing characteristic reporter ions that are useful for selective detection modes like multiple reaction monitoring (MRM). shimadzu-webapp.euresearchgate.net

Enhanced Specificity: Derivatization can improve chromatographic separation and shift analyte masses to a region with less background noise. nih.gov

| Derivatization Reagent Type | Target Functional Group | Analyte Class | Benefit | Reference |

|---|---|---|---|---|

| Pyrylium Salts (e.g., 2,4,6-triphenylpyrylium) | Primary Amines (e.g., Lysine) | Peptides | Introduces fixed charge, enhances ionization, allows attomole detection. | shimadzu-webapp.euresearchgate.net |

| 2-Fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) | Hydroxyl Groups | Vitamin D Metabolites | Increases detection sensitivity and improves chromatographic separation. | nih.gov |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxylic Acids | Eicosanoids, Fatty Acids | Improves sensitivity 10- to 20-fold via charge reversal. | nih.gov |

| Triphenylpyridinium-based reagents | Carboxylic Acids | Poly(carboxylic acid)s | Enables high-sensitivity analysis through permanent charge and hydrophobicity. | nih.govresearchgate.net |

Fluorescent Labeling Strategies

Fluorescent labeling is a fundamental technique in bioimaging that involves attaching a fluorescent molecule (fluorophore) to a specific biomolecule to visualize it within a complex biological environment. The strategy generally requires a labeling agent that possesses both a reactive moiety for covalent attachment to the target and a fluorogenic component that emits light upon excitation.

While specific examples detailing the use of this compound derivatives as fluorescent labels are not prominent, the principles of fluorogenic labeling provide a framework for how such compounds could be designed for this purpose. A common strategy involves creating a "pro-fluorophore" or a fluorogenic probe. This is a molecule that is initially non-fluorescent or weakly fluorescent but becomes highly fluorescent upon reacting with its intended target.

This "turn-on" mechanism is highly desirable as it minimizes background signal from unreacted probes, leading to a high signal-to-noise ratio. A pyridinium-based structure could be engineered to function as a fluorogenic label. For example, a molecule could be synthesized that contains a pyridinium core (for targeting or reaction) linked to a fluorophore that is intramolecularly quenched. Upon reaction with a specific functional group on a target biomolecule, a conformational change or cleavage event could occur, separating the fluorophore from the quencher and thus "turning on" the fluorescence. This approach allows for the selective and high-contrast imaging of proteins, enzymes, or other cellular components.

Applications of 4 Fluoro 2 Methylpyridine and Its Derivatives in Advanced Materials and Medicinal Chemistry

Applications in Pharmaceutical Chemistry

The 4-fluoro-2-methylpyridine scaffold is a key constituent in a variety of biologically active compounds, offering a unique combination of steric and electronic properties that can be exploited for targeted drug design.

Development of Kinase Inhibitors (e.g., p38α MAP kinase inhibitors)

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in regulating inflammatory responses. Consequently, they are a significant target for the development of anti-inflammatory drugs. A common structural motif in many p38α MAP kinase inhibitors is the presence of a 4-fluorophenyl group and a pyridine (B92270) ring. nih.gov This combination is crucial for achieving high binding affinity and selectivity. nih.gov

While direct synthesis routes starting from this compound are not extensively detailed in readily available literature, the importance of the substituted fluoropyridine moiety is well-established. For instance, research into pyridinylquinoxalines and pyridinylpyridopyrazines has identified these scaffolds as potent p38α MAP kinase inhibitors. innospk.com The introduction of an amino group at the C2 position of the pyridine ring in 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxalines resulted in compounds with inhibitory concentrations in the double-digit nanomolar range. innospk.com Furthermore, replacing the quinoxaline (B1680401) core with a pyrido[2,3-b]pyrazine (B189457) structure led to even greater potency. innospk.com

These findings underscore the value of the fluorinated pyridine component in designing effective kinase inhibitors. The this compound unit provides a key building block that can be further functionalized to optimize inhibitor-enzyme interactions within the ATP-binding pocket of p38α MAP kinase.

Table 1: Examples of Pyridine-Containing p38α MAP Kinase Inhibitors and their Activities

| Compound ID | Core Structure | IC₅₀ (nM) | Reference |

| 6f | 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)quinoxaline | 81 | innospk.com |

| 9e | 2(3)-(4-fluorophenyl)-3(2)-(pyridin-4-yl)pyrido[2,3-b]pyrazine | 38 | innospk.com |

Synthesis of Phosphodiesterase Type 4 (PDE4) Inhibitors

Phosphodiesterase type 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Inhibition of PDE4 has been shown to have anti-inflammatory effects, making it an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. uni-tuebingen.de

The utility of this compound as a precursor for PDE4 inhibitors has been demonstrated in patent literature. A key intermediate, 2-(3-(cyclopentyloxy)-4-methoxyphenyl)-N-((4-fluoro-2-methylpyridin-3-yl)methyl)acetamide, is synthesized and utilized in the preparation of a series of potent PDE4 inhibitors. This highlights the role of the this compound moiety as a crucial structural component in this class of therapeutic agents. The synthesis involves the strategic modification of the this compound core to generate compounds with the desired pharmacological activity.

Ligand Development for Biological Receptors (e.g., GABA A receptors)

The development of selective ligands for biological receptors is a fundamental aspect of neuroscience research and drug development. While extensive research has been conducted on ligands for the γ-aminobutyric acid type A (GABA A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system, a direct and specific role for this compound in the synthesis of GABA A receptor ligands is not prominently documented in publicly accessible scientific literature.

Research in this area has largely focused on other classes of molecules, such as benzodiazepines and various heterocyclic compounds, to modulate the activity of GABA A receptors. uel.ac.uk Although fluorinated derivatives of other pyrazolopyrimidines, like indiplon, have been investigated for their potential as GABA A receptor ligands, a clear synthetic pathway or structural incorporation of this compound for this specific application remains to be broadly reported. uel.ac.uk

Radiotracer Development for Imaging (e.g., iNOS imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. The development of specific radiotracers is crucial for the application of PET in studying disease states. Inducible nitric oxide synthase (iNOS) is an enzyme that is overexpressed in various inflammatory conditions and cancers, making it an important biomarker. ijmphs.com

A derivative of 4-methylpyridine (B42270), [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine, has been developed as a potential PET tracer for imaging iNOS. ijmphs.compipzine-chem.commdpi.com This radiotracer demonstrates good potency and selectivity for iNOS over other nitric oxide synthase isoforms. pipzine-chem.com The synthesis of this tracer involves the radiolabeling of a precursor molecule with fluorine-18, highlighting the importance of the fluorinated pyridine core for PET imaging applications. pipzine-chem.com

Biodistribution studies in mice have shown that this tracer accumulates in tissues with high iNOS expression, and its uptake can be blocked by known iNOS inhibitors, confirming its specificity. mdpi.comagropages.com These findings suggest that fluorinated derivatives of 2-amino-4-methylpyridine (B118599) are promising candidates for the development of PET radiotracers for the non-invasive measurement of iNOS expression. ijmphs.compipzine-chem.commdpi.com

Table 2: In Vitro Inhibition Profile of an iNOS PET Tracer Derivative

| Compound | Target | IC₅₀ (nM) | Selectivity vs. eNOS | Selectivity vs. nNOS | Reference |

| 6-(2-fluoropropyl)-4-methylpyridin-2-amine | iNOS | 57 | ~26-fold | ~8.6-fold | pipzine-chem.com |

| eNOS | 1500 | - | - | pipzine-chem.com | |

| nNOS | 490 | - | - | pipzine-chem.com |

Applications in Agrochemical Research

Fluorinated compounds have revolutionized the agrochemical industry by providing crop protection agents with enhanced efficacy, selectivity, and favorable environmental profiles. The incorporation of a fluorinated pyridine moiety can significantly improve the biological activity of pesticides. nih.govnih.gov

Synthesis of Crop Protection Agents

This compound serves as a valuable intermediate in the synthesis of various crop protection agents. acs.org More broadly, derivatives of methylpyridines, particularly trifluoromethylpyridines, are key building blocks for a new generation of pesticides. nih.govmdpi.com The synthesis of these active ingredients often involves the chlorination and subsequent fluorination of methylpyridine precursors. mdpi.com

For example, 2-chloro-5-trifluoromethylpyridine and 2,3-dichloro-5-trifluoromethylpyridine are crucial intermediates in the production of several herbicides and insecticides. nih.gov While specific examples directly utilizing this compound are proprietary and often found within patent literature, the general importance of fluorinated methylpyridines in creating effective agrochemicals is well-documented. These compounds are used to synthesize active ingredients found in products that protect a wide range of crops from weeds, insects, and diseases. nih.govnih.gov

Development of Herbicides and Fungicides

The pyridine nucleus is a well-established scaffold in the agrochemical industry, and the introduction of a fluorine atom can significantly enhance the efficacy of herbicides and fungicides. While direct examples of commercial agrochemicals derived from this compound are not extensively documented, the broader class of fluorinated and methylated pyridine derivatives showcases the potential of this structural motif.

Research into trifluoromethylpyridine (TFMP) derivatives, which are closely related to fluoromethylpyridines, has yielded a number of successful agrochemicals. A 4-trifluoromethyl-substituted pyridine moiety is present in the commercialized insecticide flonicamid (B1672840) and the herbicide pyroxsulam. jst.go.jp The development of such compounds often involves the synthesis of key intermediates like 2-chloro-4-trifluoromethyl pyridine, which can be produced from 4-methylpyridine through processes of chlorination and fluorination. jst.go.jp This highlights a plausible synthetic pathway where this compound could serve as a valuable precursor or analogue in the discovery of new agrochemicals.

Furthermore, studies on pyrimidinamine derivatives have demonstrated the potent fungicidal activity that can be achieved by incorporating fluorinated phenyl moieties. For instance, a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds have been synthesized and shown to possess significant fungicidal activity against Botrytis cinerea, a common plant pathogen. mdpi.com In a more direct example, a novel pyrimidinamine derivative containing a 2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy moiety has been synthesized and shown to exhibit excellent acaricidal and fungicidal activity. researchgate.net These findings underscore the potential for designing novel herbicides and fungicides based on the this compound scaffold, leveraging the unique properties imparted by the fluorine substituent to enhance biological activity.

Table 1: Examples of Agrochemicals with Fluorinated Pyridine Scaffolds

| Compound Class | Example Compound | Target Application | Key Structural Feature |

|---|---|---|---|

| Insecticide | Flonicamid | Sucking insects | 4-Trifluoromethylpyridine |

| Herbicide | Pyroxsulam | Broadleaf weeds | 4-Trifluoromethylpyridine |

| Fungicide | 4-Phenyl-6-trifluoromethyl-2-amino-pyrimidine derivatives | Botrytis cinerea | 6-Trifluoromethyl-pyrimidine |

| Acaricide/Fungicide | 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine | Mites and Fungi | 2-Fluoro-4-methyl-phenoxy |

Role as a Versatile Synthetic Intermediate

The reactivity of the this compound scaffold makes it a highly valuable intermediate in the synthesis of more complex and functionalized molecules for a range of applications.

This compound serves as a crucial building block in the multi-step synthesis of various bioactive compounds. The fluorine atom at the 4-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. This reactivity is central to its utility in constructing complex molecular architectures.

For example, 2-fluoro-4-methylpyridine (B58000), an isomer of the title compound, is utilized in the preparation of several complex molecules, including 2-Fluoro-4-(iodomethyl)pyridine and 4-(4-fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazol-2-thione. sigmaaldrich.com The principles of its reactivity are directly applicable to this compound. Furthermore, the synthesis of a series of position-6 substituted 2-amino-4-methylpyridine analogues has been undertaken to develop inhibitors of inducible nitric oxide synthase (iNOS), with potential applications as PET tracers for medical imaging. nih.gov This work demonstrates the utility of the substituted fluoromethylpyridine core in the development of sophisticated diagnostic tools.

Beyond its role as a building block for acyclic or single-ring additions, this compound has the potential to serve as a precursor for the synthesis of more complex, fused heterocyclic systems. The reactivity of the fluorinated pyridine ring can be harnessed to construct polycyclic structures with diverse biological and material properties.

Methodologies for the synthesis of polycyclic heterofused 7-deazapurine heterocycles and their corresponding nucleosides have been developed, starting from functionalized pyrimidines. nih.gov While not directly employing this compound, these strategies, which involve C-H functionalization and cross-coupling reactions, could potentially be adapted to utilize this versatile precursor. Similarly, the synthesis of 4-fluoro-2-pyridone, a uracil (B121893) analog, has been achieved through the ether cleavage of 4-fluoro-2-methoxypyridine, a closely related derivative. researchgate.net This transformation highlights the potential for converting this compound into other valuable heterocyclic cores. The development of novel synthetic routes, such as the linear connection of pyridine and triazole rings via a trans-tetrafluoro-λ6-sulfane (SF4) moiety, further expands the possibilities for creating advanced heterocyclic structures from functionalized pyridine precursors. nih.gov

Table 2: Potential Advanced Heterocyclic Systems from Fluorinated Pyridine Precursors

| Precursor Type | Target Heterocyclic System | Synthetic Strategy | Potential Application |

|---|---|---|---|

| Functionalized Pyrimidine | Polycyclic Fused 7-Deazapurines | C-H Functionalization, Cross-Coupling, Cyclization | Antiviral, Anticancer |

| 4-Fluoro-2-methoxypyridine | 4-Fluoro-2-pyridone | Ether Cleavage | Uracil Analog, Medicinal Chemistry |

| Pyridine SF4-alkynes | Pyridine-Triazole Linear Heterocycles | Huisgen 1,3-Dipolar Cycloaddition | Bioactive Molecules, Surface Materials |

Emerging Applications in Material Science

The unique electronic and physical properties conferred by the fluorine atom also position this compound and its derivatives as promising candidates for the development of advanced materials.

The incorporation of the this compound moiety into polymeric structures is an emerging area of research with the potential to yield functional materials with tailored electronic and optical properties. While specific examples of polymers derived directly from a this compound monomer are not yet widely reported, studies on related vinylpyridine monomers provide a strong basis for this potential. For instance, molecularly imprinted polymers (MIPs) have been prepared using 4-vinyl pyridine as a functional monomer, demonstrating the ability of the pyridine ring to participate in polymerization and create materials with specific binding characteristics. researchgate.net The introduction of fluorine into such a monomer could significantly alter the electronic properties of the resulting polymer, potentially leading to materials with applications in sensors, catalysis, or as specialized separation media. The synthesis of functional polymers through controlled radical polymerization techniques like RAFT has been demonstrated for monomers such as N-thiolactone acrylamide, showcasing the versatility of modern polymer synthesis methods that could be applied to new fluorinated pyridine-containing monomers. unibo.it

Non-linear optical (NLO) materials, which exhibit a change in their optical properties in response to intense light, are crucial for applications in optoelectronics and photonics. The design of organic chromophores with large second-order NLO responses often involves the creation of molecules with a significant difference in electron density between the ground and excited states, typically achieved with electron-donating and electron-accepting groups connected by a π-conjugated system.

The fluorinated pyridine ring can act as an effective electron-withdrawing group, making this compound an attractive component for the synthesis of NLO chromophores. While direct experimental characterization of NLO materials based on this compound is limited, theoretical studies on related structures are promising. For example, the synthesis and characterization of a new fluorinated azobenzene (B91143) chromophore have shown that fluorination can lead to a desirable hypsochromic shift of the absorption maximum, improving the transparency of the material at operating wavelengths, while maintaining a high hyperpolarizability. The development of V-shaped methylpyrimidinium chromophores has also demonstrated the potential of nitrogen-containing heterocycles in NLO applications. scispace.com These studies suggest that the incorporation of the this compound moiety into appropriately designed molecular structures could lead to the development of novel NLO materials with enhanced thermal stability and optical properties.

Spectroscopic and Structural Elucidation of 4 Fluoro 2 Methylpyridine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR

In a hypothetical ¹H NMR spectrum of 4-Fluoro-2-methylpyridine, one would expect to observe signals for the three aromatic protons and the three protons of the methyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the nitrogen atom and the fluorine atom. The signals for the aromatic protons would appear as multiplets due to spin-spin coupling with each other and with the fluorine atom. The methyl group would likely appear as a singlet, slightly coupled to the adjacent aromatic proton.

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded directly to the fluorine atom (C4) would exhibit a large one-bond coupling constant (¹JCF) and a significant downfield chemical shift. The chemical shifts of the other ring carbons would also be influenced by the fluorine and methyl substituents.

Fluorine-19 (¹⁹F) NMR

¹⁹F NMR is highly sensitive and provides a wide range of chemical shifts, making it excellent for studying fluorinated compounds. A ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom at the C4 position. This signal would be split into a multiplet due to coupling with the adjacent protons on the pyridine (B92270) ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal the ¹H-¹H coupling network, helping to identify which protons are adjacent on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom it is directly attached to, allowing for the assignment of carbon signals based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons that are close to each other, helping to confirm the substitution pattern.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while the methyl C-H stretches would be just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band, characteristic of the carbon-fluorine bond, would be expected in the 1200-1300 cm⁻¹ region.

Without experimental data, the precise chemical shifts, coupling constants, and vibrational frequencies for this compound cannot be reported. The generation of detailed data tables and in-depth research findings as requested is therefore not possible at this time.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. While experimental Raman spectra for this compound are not extensively detailed in publicly available literature, theoretical calculations on closely related derivatives, such as 2-Fluoro-4-iodo-5-methylpyridine, offer significant insight into its expected vibrational properties. tandfonline.comtandfonline.com Density Functional Theory (DFT) calculations are commonly employed to predict the vibrational frequencies and their corresponding assignments. tandfonline.comtandfonline.com

The key vibrational modes for a this compound derivative can be assigned as follows:

C–H Vibrations : The stretching vibrations of the carbon-hydrogen bonds on the pyridine ring typically appear in the 3100–3000 cm⁻¹ region. tandfonline.com The methyl group C-H stretching modes are also expected in this higher frequency range.

C–C Stretching : Vibrations corresponding to the stretching of the carbon-carbon bonds within the pyridine ring are predicted to occur in the 1650–1100 cm⁻¹ range. tandfonline.com

Ring Vibrations : The characteristic breathing and trigonal ring bending modes of the pyridine ring are fundamental for its identification.

C–F Stretching : The carbon-fluorine stretching vibration is a key feature, typically appearing as a strong band in the spectrum.

Methyl Group Deformations : Asymmetric and symmetric bending (deformation) modes of the methyl group also produce characteristic peaks.

Theoretical calculations for 2-Fluoro-4-iodo-5-methylpyridine have identified C–C stretching vibrations between 1540 and 1206 cm⁻¹ and C–H stretching vibrations between 3138 and 2929 cm⁻¹. tandfonline.com These theoretical values provide a reliable reference for interpreting the experimental Raman spectrum of this compound and its derivatives.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 3138 - 2929 | Aromatic and Methyl C-H Stretching |

| ν(C-C) | 1540 - 1206 | Pyridine Ring C-C Stretching |

| δ(C-H) | - | In-plane and Out-of-plane C-H Bending |

| δ(CH₃) | - | Methyl Group Deformation |

| ν(C-F) | - | Carbon-Fluorine Stretching |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound (molecular formula C₆H₆FN), the expected exact mass is 111.048427 Da. nih.gov